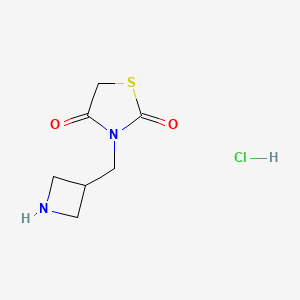

3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride

Descripción general

Descripción

3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride is an organic compound that has gained significant attention due to its potential implications in various research and industrial fields. This compound has unique physical and chemical properties that make it an attractive choice for numerous applications.

Métodos De Preparación

The synthesis of 3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride involves several steps. One common method includes the reaction of azetidine with thiazolidine-2,4-dione under specific conditions . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve selectivity, purity, product yield, and pharmacokinetic activity . Industrial production methods often utilize these optimized synthetic routes to ensure high efficiency and scalability.

Análisis De Reacciones Químicas

3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound exhibits a range of biological activities that make it valuable in several research areas:

-

Medicinal Chemistry :

- Anticancer Activity : Research indicates that 3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride may inhibit cell proliferation and induce apoptosis in cancer cells. This is primarily due to its interaction with specific enzymes and receptors involved in cancer progression.

- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Studies show that it can modulate inflammatory pathways, potentially aiding in the treatment of chronic inflammatory diseases.

-

Biochemical Mechanisms :

- Target Interaction : The primary target for this compound is the peroxisome proliferator-activated receptor gamma (PPAR-γ). Activation of PPAR-γ influences glucose metabolism and lipid homeostasis, which is particularly relevant for metabolic disorders like diabetes .

- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for optimizing its therapeutic use. Factors such as pH and temperature can significantly affect its stability and bioavailability .

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers investigated the effects of this compound on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent. The study also highlighted the compound's ability to induce apoptosis through caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to existing antibiotics, suggesting its potential as an alternative treatment option.

Mecanismo De Acción

The mechanism of action of 3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets and pathways . The presence of sulfur and nitrogen atoms in its structure enhances its pharmacological properties, allowing it to interact with various biological targets. These interactions can modulate different cellular processes, leading to the observed pharmacological effects .

Comparación Con Compuestos Similares

3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride can be compared with other similar compounds, such as thiazolidinediones and azetidines . Thiazolidinediones, for example, are known for their antidiabetic properties and are used in the treatment of type 2 diabetes . Azetidines, on the other hand, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The unique combination of azetidine and thiazolidine moieties in this compound provides it with distinct properties and applications that set it apart from these similar compounds .

Actividad Biológica

3-(Azetidin-3-ylmethyl)thiazolidine-2,4-dione hydrochloride is an organic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound belongs to the thiazolidine family and exhibits a range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. Understanding its biological activity is crucial for further development in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₉ClN₂O₂S. It features a thiazolidine ring, which includes both sulfur and nitrogen atoms, contributing to its unique chemical properties. The compound's structure allows it to interact with various biological targets, making it a valuable candidate for drug development.

The primary mechanism of action for this compound involves its role as an agonist for peroxisome proliferator-activated receptor gamma (PPAR-γ). Activation of PPAR-γ influences several biochemical pathways related to glucose and lipid metabolism, as well as inflammatory responses. This interaction enhances insulin sensitivity and lowers blood glucose levels, which is particularly relevant in the context of metabolic disorders like diabetes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies have shown that derivatives of thiazolidine compounds can induce apoptosis in various cancer cell lines such as HeLa and MCF-7 through both extrinsic and intrinsic signaling pathways .

- IC₅₀ Values : In a study assessing antiproliferative activity against human cancer cell lines (A549, HepG2, MCF-7), certain derivatives demonstrated lower IC₅₀ values compared to standard treatments like irinotecan .

Antimicrobial Activity

This compound also shows promising antimicrobial effects:

- Bacterial Inhibition : Compounds within this class have been tested against Gram-positive and Gram-negative bacteria, revealing effectiveness comparable to traditional antibiotics. For example, some derivatives exhibited MIC values in the low microgram range against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory and Neuroprotective Effects

The anti-inflammatory properties stem from the modulation of inflammatory pathways via PPAR-γ activation. Additionally, neuroprotective effects have been noted in various studies, suggesting potential applications in treating neurodegenerative diseases.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical for its therapeutic effectiveness. Factors such as pH and temperature can influence its stability and bioavailability. Research indicates that modifications to the compound can enhance these pharmacokinetic properties.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1,3-Thiazolidine-2,4-dione | Thiazolidine | Antidiabetic, Antimicrobial |

| Pioglitazone | Thiazolidinedione | Antidiabetic |

| Rosiglitazone | Thiazolidinedione | Antidiabetic |

| 5-Methylthiazolidine-2,4-dione | Thiazolidine | Antioxidant |

| 3-(Azetidin-3-ylmethyl)thiazolidine | Thiazolidine | Anticancer, Antimicrobial |

The unique azetidinyl substitution on the thiazolidine ring differentiates this compound from other thiazolidines and may enhance its pharmacological profile.

Propiedades

IUPAC Name |

3-(azetidin-3-ylmethyl)-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.ClH/c10-6-4-12-7(11)9(6)3-5-1-8-2-5;/h5,8H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUGGPMYCHEIBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CN2C(=O)CSC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.